
AVL-292 benzenesulfonate
Übersicht
Beschreibung
Spebrutinib besylate is an orally administered, covalent, small-molecule inhibitor of Bruton’s tyrosine kinase. Bruton’s tyrosine kinase is a crucial enzyme in the signaling pathways of B-cell and Fc receptors, playing a significant role in the proliferation and activation of B-cells. Spebrutinib besylate has been studied for its potential therapeutic applications in treating rheumatoid arthritis and various B-cell malignancies .
Vorbereitungsmethoden
Die Synthese von Spebrutinib-Besylat umfasst mehrere Schritte. Zunächst wird die 4-Chlor-Gruppe von 2,4-Dichlor-5-Fluorpyrimidin in Gegenwart von N,N-Diisopropylethylamin durch tert-Butyl-(3-Aminophenyl)carbamat substituiert, um eine Zwischenverbindung zu erhalten. Diese Zwischenverbindung wird dann weiter zu Spebrutinib umgesetzt . Industrielle Produktionsmethoden beinhalten in der Regel die Optimierung dieser Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Covalent Binding to BTK
AVL-292 benzenesulfonate reacts irreversibly with the cysteine 481 (Cys481) residue in BTK’s adenosine triphosphate (ATP) binding pocket. This covalent bond formation is mediated by an acrylamide group in the compound’s structure, enabling sustained inhibition of BTK activity.
Reaction Parameter | Value | Source |
---|---|---|
Target residue | Cys481 (BTK) | |
IC50 (BTK inhibition) | <0.5 nM | |
Kinact/Ki (enzymatic efficiency) | 7.69 × 10⁴ M⁻¹s⁻¹ | |
Selectivity over other kinases | >1,400-fold |
Mechanism :
- The acrylamide group undergoes Michael addition with the thiol group of Cys481, forming a covalent adduct.
- This reaction prevents ATP binding, blocking BTK’s autophosphorylation and downstream B-cell receptor (BCR) signaling .
Enzymatic Inhibition Kinetics
AVL-292 exhibits rapid and sustained inhibition of BTK, with prolonged occupancy due to its irreversible binding.
Kinetic Property | Value | Source |
---|---|---|
EC50 (cellular BTK inhibition) | 8 nM (Ramos cells) | |
Time to 90% BTK occupancy | 39 nM (in vitro) | |
Half-life (plasma) | 1.1–2.8 hours (humans) |
Key Findings :
- In Ramos B cells, 35 nM AVL-292 inhibits 90% of BTK enzymatic activity .
- Covalent binding ensures sustained suppression of BTK even after plasma clearance .
Metabolic Reactions
This compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, with CYP3A4 and CYP1A2 as major contributors.
Metabolic Pathway | Details | Source |
---|---|---|
Primary enzymes | CYP3A4, CYP1A2 | |
Excretion | Biliary (79% in rats) | |
Major metabolites | None with significant BTK activity |
Implications :
- Limited drug-drug interactions due to lack of active metabolites .
- Co-administration with CYP3A4 inhibitors may require dose adjustments .
Physicochemical Reactivity
The compound’s solubility and stability influence its reactivity and formulation.
Property | Value | Source |
---|---|---|
Solubility in DMSO | ≥21.15 mg/mL | |
Solubility in EtOH | ≥4.9 mg/mL (with warming) | |
Storage conditions | -20°C, desiccated |
Stability Considerations :
Wissenschaftliche Forschungsanwendungen
Oncology
AVL-292 is primarily being investigated for its efficacy in treating B cell malignancies such as:
- Chronic Lymphocytic Leukemia (CLL)
- Non-Hodgkin Lymphoma (NHL)
- Waldenström's Macroglobulinemia (WM)
Clinical Trials:
- A Phase 1b clinical trial demonstrated that AVL-292 was well tolerated in healthy volunteers at doses ranging from 0.5 to 7.0 mg/kg .
- In patients with relapsed or refractory B-NHL and CLL, AVL-292 showed promising results, leading to significant tumor reduction and improved patient outcomes .
Study | Indication | Phase | Outcome |
---|---|---|---|
CLL | Phase 1b | Safe and well tolerated | |
NHL | Phase 1 | Tumor reduction observed |
Autoimmune Diseases
In addition to its oncological applications, AVL-292 is being explored for the treatment of autoimmune diseases due to its ability to modulate immune responses:
- Rheumatoid Arthritis
- Systemic Lupus Erythematosus (SLE)
Preclinical Studies:
- In animal models of collagen-induced arthritis (CIA), AVL-292 demonstrated a dose-dependent reduction in clinical signs of inflammation and prevented weight loss associated with disease severity .
Disease | Model | Effect Observed |
---|---|---|
Rheumatoid Arthritis | CIA mice model | Reduced paw thickness and inflammation |
Systemic Lupus Erythematosus | SLE models | Modulation of immune response |
Pharmacokinetics and Safety Profile
AVL-292 exhibits favorable pharmacokinetic properties, including:
- Oral Bioavailability: Approximately 49.15%
- Half-Life: About 7.02 hours
- Safety: Demonstrated low cytotoxicity across various cell lines including LO2, HEK293, and THP-1 .
Comparative Analysis with Other Btk Inhibitors
The following table compares AVL-292 with other notable Btk inhibitors regarding their potency and selectivity:
Compound | IC50 (nM) | Selectivity | Clinical Status |
---|---|---|---|
AVL-292 | <0.5 | Highly selective | Phase 1b |
Ibrutinib | ~3 | Moderate selectivity | Approved for CLL/NHL |
GDC-0853 | ~4 | Selective | Phase 2 |
Wirkmechanismus
Spebrutinib besylate exerts its effects by covalently binding to the cysteine residue in the active site of Bruton’s tyrosine kinase. This binding inhibits the kinase’s activity, thereby blocking downstream signaling pathways involved in B-cell proliferation and activation . The inhibition of Bruton’s tyrosine kinase leads to reduced production of inflammatory cytokines and chemokines, making it effective in treating autoimmune diseases and B-cell malignancies.
Vergleich Mit ähnlichen Verbindungen
Spebrutinib-Besylat gehört zu einer Klasse von Verbindungen, die als Inhibitoren der Bruton-Tyrosinkinase bekannt sind. Ähnliche Verbindungen umfassen:
Acalabrutinib: Ein Inhibitor der zweiten Generation mit verbesserter Selektivität und reduzierten Off-Target-Effekten.
Zanubrutinib: Ein weiterer Inhibitor der zweiten Generation, der für seine hohe Selektivität und Wirksamkeit bekannt ist.
Tirabrutinib: Ein selektiver Inhibitor, der hauptsächlich in Japan eingesetzt wird.
Biologische Aktivität
AVL-292 benzenesulfonate, also known as Spebrutinib, is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (Btk), a critical enzyme in B-cell receptor signaling. Its unique mechanism and biological activity make it a significant candidate for therapeutic applications in various B-cell malignancies and autoimmune diseases.
AVL-292 functions by forming irreversible covalent bonds with the active site of Btk, specifically targeting a cysteine residue within the ATP-binding pocket. This binding effectively inhibits Btk-mediated signaling pathways essential for B-cell proliferation and survival, thereby preventing substrate phosphorylation and subsequent downstream signaling events .
The compound exhibits an IC50 value of less than 0.5 nM, showcasing its high potency against Btk activity. Additionally, it demonstrates an effective concentration (EC50) of approximately 3 nM for inhibiting naive human B-cell proliferation.
Therapeutic Applications
AVL-292 has been explored primarily for its therapeutic potential in:
- B-cell malignancies : Such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma.
- Autoimmune diseases : Including rheumatoid arthritis and systemic lupus erythematosus.
In preclinical studies, AVL-292 has shown efficacy in reducing joint damage, pannus formation, cartilage degradation, and bone erosion in animal models of rheumatoid arthritis .
Comparative Efficacy
A comparison of AVL-292 with other Btk inhibitors highlights its unique position in terms of potency and selectivity:
Compound Name | Mechanism | IC50 Value | Unique Features |
---|---|---|---|
This compound | Irreversible Btk inhibitor | <0.5 nM | High selectivity for Btk |
Ibrutinib | Irreversible Btk inhibitor | 3.9 nM | First-in-class; FDA approved |
Acalabrutinib | Irreversible Btk inhibitor | 0.5 nM | Designed to minimize off-target effects |
BTK inhibitor 1 | Reversible Btk inhibitor | Varies | Less potent; broader kinase inhibition |
AVL-292 stands out due to its exceptional potency and selectivity for Btk compared to these other inhibitors, making it a strong candidate for further therapeutic development .
Case Studies and Research Findings
Recent clinical studies have focused on the safety, pharmacokinetics, and pharmacodynamics of AVL-292. For instance, a study assessing the engagement of AVL-292 with Btk in freshly isolated patient samples demonstrated that the compound effectively reduced Btk protein levels while maintaining a favorable safety profile .
Another research effort highlighted the compound's ability to modulate immune responses in models of autoimmune disease, indicating its potential to alleviate symptoms associated with excessive B-cell activity .
Eigenschaften
IUPAC Name |
benzenesulfonic acid;N-[3-[[5-fluoro-2-[4-(2-methoxyethoxy)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O3.C6H6O3S/c1-3-20(29)25-16-5-4-6-17(13-16)26-21-19(23)14-24-22(28-21)27-15-7-9-18(10-8-15)31-12-11-30-2;7-10(8,9)6-4-2-1-3-5-6/h3-10,13-14H,1,11-12H2,2H3,(H,25,29)(H2,24,26,27,28);1-5H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSXPNGWJFAPRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)NC(=O)C=C)F.C1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1360053-81-1 | |
Record name | Spebrutinib besylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1360053811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SPEBRUTINIB BESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC3ET192UJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.